二氢-2H-噻吩-3(4H)-酮

描述

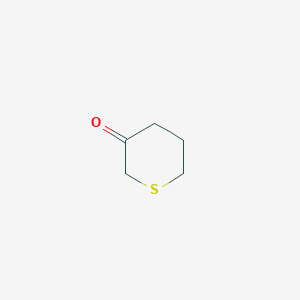

Dihydro-2H-thiopyran-3(4H)-one is a sulfur-containing heterocyclic compound that serves as a key intermediate in the synthesis of various thiopyran derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of dihydrothiopyran frameworks has been explored through various methods. A dual reaction manifold has been developed to synthesize 4H-thiopyran and 4,5-dihydrothiophene frameworks via regioselective intramolecular C-S fusion of α-allyl-β'-oxodithioesters, with the ring size being controlled by different catalytic systems . Another approach involves a one-pot three-component domino coupling of β-oxodithioesters, aldehydes, and malononitrile/ethyl or methyl cyanoacetate, promoted by 4-dimethylamino pyridine (DMAP), to produce highly substituted 4H-thiopyran derivatives . Additionally, β-allyl-β-hydroxy dithioesters have been used for the regioselective synthesis of 2H-thiopyrans, employing Lewis acid BF3·Et2O to mediate the reaction .

Molecular Structure Analysis

The molecular structure of dihydrothiopyran derivatives has been elucidated using various spectroscopic techniques. For instance, the photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one has been studied, revealing regiospecific and stereospecific reactions with different substrates . The electrochemical reduction of tetraactivated 4H-thiopyrans has been shown to lead selectively to diastereoisomers of dihydrothiopyrans, with their conformations determined by X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

Dihydro-2H-thiopyran-3(4H)-one undergoes various chemical reactions, including photocycloaddition and electroreduction, to yield different functionalized derivatives. For example, photocycloaddition with triplet quenchers has been observed to produce cycloadducts , while electroreduction has been used to access dihydrothiopyran derivatives . Rhodium(II) acetate-catalyzed reactions have been employed to synthesize 4-cyano-2H-thiopyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro-2H-thiopyran derivatives are influenced by their functional groups and molecular structure. A new synthesis route for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides has been reported, starting with the oxidation of the ketone and followed by a series of reductions and eliminations, leading to functionalized cyclic sulfones . The Diels–Alder reaction has been utilized to synthesize 3,4-dihydro-2H-thiopyran-2,3-dicarboxylic acid derivatives, showcasing the reactivity of different unsaturated thioketones . Furthermore, a one-pot synthesis of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been developed, highlighting the ease of purification due to the polarity of the reaction medium .

科学研究应用

合成和转化为噻烷:功能化的 3,6-二氢-2H-噻喃与 N-碘代丁二酰亚胺在羧酸存在下反应,通过亲核或亲电途径形成多功能化噻烷 (Lucassen & Zwanenburg, 2004).

杂环体系的构建模块:二氢-2H-噻吩-3(4H)-酮-1,1-二氧化物用作合成新的噻吩基杂环体系的多功能构建模块。合成的化合物表现出潜在的抗炎、抗关节炎、抗哮喘和抗过敏活性,以及胱氨酰氨肽酶抑制潜力 (Palchykov 等,2018).

含噻吩化合物的制备:四氢-4H-噻吩-4-酮(二氢-2H-噻吩的衍生物)可以制备并用于噻吩化合物的合成中。制备涉及各种化学反应并产生功能性试剂 (Ward 等,2007).

2H-噻吩和噻吩的形成:加热具有特定结构体系的化合物可以得到 2H-噻吩衍生物,从而产生 2H-噻吩和噻吩的混合物 (Schuijl-Laros 等,2010).

环状 β-酮砜的化学性质:对二氢噻吩-3(2H)-酮 1,1-二氧化物和二氢-2H-噻吩-3(4H)-酮 1,1-二氧化物等的研究重点在于它们的合成和化学性质,特别是羰基、活性亚甲基和磺酰基团的相互作用 (Shyshkina 等,2011).

噻-Diels-Alder 反应:二芳硫酮,包括具有 2H-噻吩结构的二芳硫酮,与未活化的 1,3-二烯进行噻-Diels-Alder 反应,以中等至优异的产率生成 2H-噻吩。提出了通过离域二自由基中间体的逐步机制 (Mlostoń 等,2017).

多克级合成:已经开发了一种由二氢-2H-噻吩-3(4H)-酮合成 3,4-和 3,6-二氢-2H-噻吩 1,1-二氧化物的四步合成方法。与以前的方法相比,此方法更简单,并使用更容易获得的试剂,从而为新的生物活性化合物生成功能化环状砜 (Chabanenko 等,2018).

非对映选择性环加成反应:在路易斯酸存在下,1-噻和 1-噻-3-氮杂-丁-1,3-二烯与亲二烯体进行环加成,可以得到 3,4-二氢-2H-噻吩和 5,6-二氢-4H-[1,3]噻嗪骨架。此过程是非对映选择性的,并且可以使用手性亲二烯体制备对映纯化合物 (Harrison-Marchand 等,2004).

属性

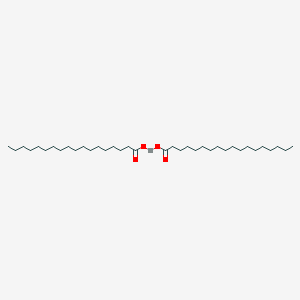

IUPAC Name |

thian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAMXDLUUTYFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172599 | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-2H-thiopyran-3(4H)-one | |

CAS RN |

19090-03-0 | |

| Record name | Tetrahydrothiopyran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-thiopyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of dihydro-2H-thiopyran-3(4H)-one and its derivatives?

A1: Dihydro-2H-thiopyran-3(4H)-one serves as a versatile building block for various heterocyclic systems. Its structure features a six-membered ring containing a sulfur atom, a ketone group, and allows for diverse substitutions. A key derivative is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, formed by oxidation of the sulfur atom to a sulfone group. This modification significantly impacts its reactivity and applications. [, ]

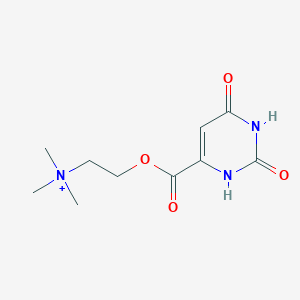

Q2: How is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide utilized in the synthesis of triazole-based compounds?

A2: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide acts as a novel cyclic ketomethylenic reagent in the Dimroth-type 1,2,3-triazole synthesis. [] This reaction proceeds efficiently at room temperature, catalyzed by a K2CO3/DMSO system, producing 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new triazole-based bicyclic ring system. []

Q3: What makes dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide an attractive starting material for multicomponent reactions?

A3: The readily available dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide enables the efficient synthesis of diverse cyclic sulfones through one-pot multi-component reactions (MCRs). [] This approach streamlines the synthesis of compound libraries for screening and exploring structure-activity relationships.

Q4: How does the reactivity of enamines derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide differ depending on the electrophile?

A4: Enamines derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide exhibit versatile reactivity. They can undergo reactions at the nitrogen atom or at the β-carbon, depending on the electrophile used. [, ] For instance, reactions with methanesulfonyl chloride can lead to interesting ring-enlargement products. [] These diverse reaction pathways highlight the synthetic potential of these enamines.

Q5: What insights have NMR studies provided into the structure and properties of dihydro-2H-thiopyran-3(4H)-one derivatives?

A5: NMR spectroscopy, particularly 2D NMR techniques, plays a crucial role in confirming the structure of newly synthesized dihydro-2H-thiopyran-3(4H)-one derivatives. [, ] Detailed analysis of NMR spectra provides valuable information about the arrangement of atoms and the presence of different functional groups within the molecule.

Q6: Has dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide been explored in the development of compounds with potential biological activity?

A6: In silico screening of cyclic sulfones derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide suggests promising anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. [] Further research is needed to validate these predictions and explore their potential as therapeutic agents.

Q7: What are the key challenges and future directions in the research of dihydro-2H-thiopyran-3(4H)-one and its derivatives?

A7: Future research on dihydro-2H-thiopyran-3(4H)-one derivatives should focus on optimizing synthetic routes, expanding the chemical space of accessible compounds, and thoroughly investigating their biological activities. [] This includes exploring their mechanism of action, potential targets, and therapeutic potential in various disease models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。